molecular formula C21H22N4O2S B2729376 N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109278-69-3

N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2729376
CAS No.: 2109278-69-3
M. Wt: 394.49
InChI Key: UZUXVKHKPOITDS-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic organic compound with the CAS Registry Number 2109278-69-3 and a molecular formula of C 21 H 22 N 4 O 2 S . It features a complex molecular architecture that includes a 2-methylbenzothiazole group and an 8-azabicyclo[3.2.1]octane core, a scaffold of significant interest in medicinal chemistry due to its three-dimensional structure. Research into compounds containing the 8-azabicyclo[3.2.1]octane structure has shown their potential as inhibitors of biologically relevant targets. Specifically, studies on similar pyrazole azabicyclo[3.2.1]octane sulfonamide derivatives have identified them as potent, systemically available, non-covalent inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory response and pain, as it preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects . The structural features of this compound suggest it is a valuable chemical tool for researchers investigating new therapeutic approaches in fields such as immunology and neurology. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-13-23-18-10-14(5-8-19(18)28-13)24-21(26)25-15-6-7-16(25)12-17(11-15)27-20-4-2-3-9-22-20/h2-5,8-10,15-17H,6-7,11-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUXVKHKPOITDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)N3C4CCC3CC(C4)OC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the thiazole and pyridine moieties. Common reagents used in these steps include various amines, acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against various bacterial strains. Studies have shown that derivatives containing the benzothiazole moiety exhibit significant antibacterial activity.

Study Bacterial Strains Tested Activity Observed
Staphylococcus aureus, Escherichia coliModerate to high inhibition
Candida albicansEffective antifungal activity

In vitro assays indicated that modifications to the benzothiazole structure can enhance antimicrobial efficacy, making it a candidate for further development as an antibiotic.

Anticancer Properties

Research has demonstrated that N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide exhibits anticancer properties against several cancer cell lines.

Cell Line Inhibition Percentage Reference
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

These results suggest that the compound may interfere with critical cellular processes in cancer cells, warranting further investigation into its mechanisms of action.

Antitubercular Activity

The compound has also been assessed for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives show promising results.

Activity Type Result Reference
In vitro inhibitionSignificant against H37Rv
In vivo efficacyActive in mice models

These findings highlight the potential of this compound in developing new treatments for tuberculosis, especially in light of increasing antibiotic resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Modifications and Their Effects

Modification Effect on Activity
Substitution on benzothiazole ringIncreased antimicrobial potency
Alteration of pyridine substituentEnhanced anticancer activity

These insights can guide future synthetic efforts to maximize therapeutic effects while minimizing toxicity.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol
  • (1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol

Uniqueness

Compared to similar compounds, N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide stands out due to its unique combination of functional groups and bicyclic structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and application.

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological properties. Its structure can be summarized as follows:

  • Molecular Formula : C18H20N4O2S
  • Molecular Weight : 356.44 g/mol
  • Structural Features :
    • A benzothiazole moiety providing a scaffold for biological activity.
    • A pyridine ring contributing to its interaction with biological targets.
    • An azabicyclo structure that enhances its binding properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, such as proteases and kinases.
  • Receptor Binding : It exhibits affinity for neurotransmitter receptors, potentially influencing neurotransmission and offering therapeutic effects in neurological disorders.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or structurally similar analogs:

  • Anticancer Activity : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines .
  • Neuroprotective Effects : In models of neurodegenerative diseases, compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress .
  • Antimicrobial Studies : A recent investigation highlighted the antibacterial effects of benzothiazole derivatives against Gram-positive bacteria, suggesting a potential application in treating infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative damage
AntimicrobialEffective against Gram-positive bacteria

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